molecular formula C6H3FN2O3 B2596277 3-Fluoro-5-nitropicolinaldehyde CAS No. 1289114-02-8

3-Fluoro-5-nitropicolinaldehyde

Cat. No.: B2596277
CAS No.: 1289114-02-8
M. Wt: 170.099
InChI Key: BWQDJMUABOFWKT-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3FN2O3 and a molecular weight of 170.099 g/mol. This compound is notable for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 3-fluoropyridine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of 3-Fluoro-5-nitropicolinaldehyde may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-Fluoro-5-nitropicolinic acid.

    Reduction: 3-Fluoro-5-aminopicolinaldehyde.

    Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-nitropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitropicolinaldehyde involves its reactive functional groups, which can interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

  • 3-Fluoro-5-nitrobenzaldehyde
  • 3-Fluoro-5-nitropyridine
  • 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene

Comparison: 3-Fluoro-5-nitropicolinaldehyde is unique due to the presence of both a fluorine atom and a nitro group on a picolinaldehyde scaffold. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, 3-Fluoro-5-nitrobenzaldehyde lacks the nitrogen atom in the ring, which can significantly alter its chemical behavior and applications .

Properties

IUPAC Name

3-fluoro-5-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQDJMUABOFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289114-02-8
Record name 3-fluoro-5-nitropyridine-2-carbaldehyde
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